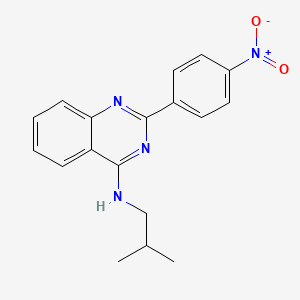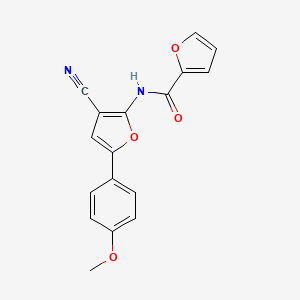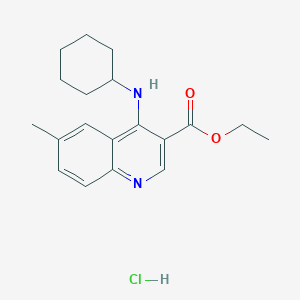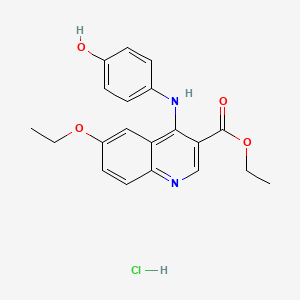
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a 4-nitrophenyl group and an N-(2-methylpropyl) amine group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Substitution with N-(2-methylpropyl) Amine: The final step involves the substitution of the amine group using N-(2-methylpropyl)amine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinazoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino-substituted quinazolines.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its quinazoline core, which is known for various pharmacological activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-nitrophenyl)quinazolin-4-amine: Lacks the N-(2-methylpropyl) substitution.
N-(2-methylpropyl)-2-phenylquinazolin-4-amine: Lacks the nitro group on the phenyl ring.
2-(4-aminophenyl)quinazolin-4-amine: The nitro group is reduced to an amino group.
Uniqueness
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the combination of the nitrophenyl group and the N-(2-methylpropyl) substitution, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUYKAGUNUWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-5-(4-methylphenyl)furan-2-yl]-2-methylpropanamide](/img/structure/B7742872.png)
![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B7742879.png)

![N-[3-cyano-5-(4-methylphenyl)furan-2-yl]thiophene-2-carboxamide](/img/structure/B7742891.png)

![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide](/img/structure/B7742900.png)


![4-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742914.png)
![4-[(3-Ethoxycarbonyl-6,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742923.png)
![3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B7742943.png)

![(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B7742966.png)
